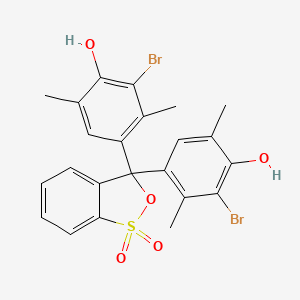
Bromoxylenol blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoxylenol blue is a useful research compound. Its molecular formula is C23H20Br2O5S and its molecular weight is 568.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
pH Indicator in Analytical Chemistry
Bromoxylenol blue is primarily recognized for its role as a pH indicator. It exhibits distinct color changes depending on the pH of the solution, transitioning from yellow at acidic pH (< 3.8) to blue at alkaline pH (> 4.6). This property makes it valuable in titrations and other analytical procedures where pH monitoring is crucial.
Case Study: Titration Techniques
In a study assessing the effectiveness of various indicators in acid-base titrations, this compound was compared with other indicators such as phenolphthalein and methyl orange. The results indicated that this compound provided clearer endpoint determination in weak acid-strong base titrations due to its sharp color transition.
| Indicator | pH Range | Color Change | Clarity of Endpoint |
|---|---|---|---|
| This compound | 3.8 - 4.6 | Yellow to Blue | High |
| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink | Medium |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow | Low |
Complex Formation in Spectrophotometry
This compound can form ion-pair complexes with various drugs and ions, enhancing its utility in spectrophotometric analysis. This property allows for the quantification of substances via absorbance measurements.
Case Study: Drug Analysis
Research has demonstrated the formation of an ion-pair complex between this compound and the antibiotic enrofloxacin in acidic media. This complex was utilized in a spectrophotometric method to determine enrofloxacin concentrations in pharmaceutical formulations, showcasing the dye's effectiveness as an analytical reagent.
| Drug | Complex Formed | Detection Method |
|---|---|---|
| Enrofloxacin | Ion-pair complex with this compound | Spectrophotometry |
| Rilmenidine | Ion-pair complex with this compound | Spectrophotometry |
Microbial Screening
This compound has been employed as a selective indicator in microbiological media, particularly for screening microorganisms that produce specific enzymes like l-asparaginase.
Case Study: L-Asparaginase Production
In a modified medium containing l-asparagine, this compound was used instead of traditional indicators like phenol red. The resulting color change from yellow to dark blue around colonies producing l-asparaginase allowed for clearer differentiation between enzyme producers and non-producers, enhancing screening sensitivity.
| Medium Used | Indicator Used | Resulting Color Change |
|---|---|---|
| L-Asparagine Agar | This compound | Yellow (non-producer) to Dark Blue (producer) |
Application in Dye-Sensitized Solar Cells
Recent studies have explored the use of this compound as a sensitizer in dye-sensitized solar cells (DSSCs). Its photoelectrical properties have been investigated to enhance light absorption and energy conversion efficiency.
Case Study: Solar Cell Efficiency
In experiments comparing various dyes, this compound was found to exhibit promising light harvesting efficiency and electron injection properties, contributing positively to the overall performance of DSSCs.
| Dye | Light Harvesting Efficiency (LHE) | Short-Circuit Current Density (Jsc) |
|---|---|---|
| This compound | 0.0284 | 0.09 mA/cm² |
| Tetrabromophenol Blue | Higher than this compound | Larger values than this compound |
Eigenschaften
Molekularformel |
C23H20Br2O5S |
|---|---|
Molekulargewicht |
568.3 g/mol |
IUPAC-Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H20Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,26-27H,1-4H3 |
InChI-Schlüssel |
MRDOFVRMTNWMDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)Br)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















